

In-Depth Technical Guide to Nevadistinel: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nevadistinel	
Cat. No.:	B12374636	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevadistinel, also known as NYX-458, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. It is under investigation for its therapeutic potential in treating cognitive impairments associated with neurodegenerative disorders such as Parkinson's disease and dementia with Lewy bodies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of **Nevadistinel**, with a focus on its role in modulating NMDA receptor signaling and its effects in preclinical models. Detailed experimental protocols from key studies are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Nevadistinel is a synthetic spiro-lactam derivative. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of Nevadistinel

Property	Value	Source
IUPAC Name	(4S)-2-[(4- methoxyphenyl)methyl]-2,7- diazaspiro[3.5]nonane-1,6- dione	PubChem
Synonyms	NYX-458, NYX-3054	PubChem
CAS Number	2181816-92-0	PubChem
Molecular Formula	C15H18N2O3	PubChem
Molecular Weight	274.32 g/mol	PubChem
SMILES	COC1=CC=C(C=C1)CN2C[C @]3(C2=O)CCNC(=O)C3	PubChem
Appearance	Solid	Probechem
Solubility	10 mM in DMSO	Gentaur
Storage (Solid)	-20°C (long-term), 4°C (short-term)	Probechem
Storage (in Solvent)	-80°C (6 months), -20°C (6 months)	Probechem
XLogP3	0.1	PubChem

Note: Melting point and pKa values for **Nevadistinel** are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

Nevadistinel is a positive allosteric modulator of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Unlike direct agonists or antagonists, **Nevadistinel** is thought to bind to a unique, previously uncharacterized allosteric site on the NMDA receptor complex. This binding induces a conformational change in the receptor, leading to enhanced function.

The proposed mechanism of action involves the following key steps:

- Binding to a Novel Allosteric Site: Nevadistinel binds to a distinct site on the NMDA receptor, separate from the glutamate, glycine, or PCP binding sites.
- Conformational Change: This binding event induces a conformational change in the receptor protein.
- Enhanced Receptor Function: The conformational change leads to an increased cell surface expression of NMDA receptors and potentiates the receptor's response to the endogenous ligands, glutamate and glycine.
- Increased Synaptic Plasticity: The enhanced NMDA receptor function facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This ultimately leads to improved neuronal communication.

The downstream signaling cascade following the positive allosteric modulation of the NMDA receptor by **Nevadistinel** is multifaceted. The influx of Ca²⁺ through the NMDA receptor channel activates a variety of intracellular signaling pathways that are critical for synaptic plasticity.

Click to download full resolution via product page

Figure 1: Proposed signaling pathway of Nevadistinel.

Preclinical Studies and Experimental Protocols

A key preclinical study by Zedler et al. (2020) investigated the efficacy of **Nevadistinel** in a non-human primate model of Parkinson's disease-related cognitive impairment. The study utilized a chronic, low-dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administration model to induce cognitive deficits.

Experimental Design and Workflow

The general workflow of the preclinical study is

 To cite this document: BenchChem. [In-Depth Technical Guide to Nevadistinel: Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b12374636#understanding-the-chemicalstructure-and-properties-of-nevadistinel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com